![molecular formula C28H22N4O2 B189290 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide CAS No. 36289-76-6](/img/structure/B189290.png)
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide, commonly known as BEN, is a chemical compound that has been extensively researched for its potential therapeutic applications. BEN belongs to the class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of BEN is not fully understood. However, it is believed that BEN exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, BEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEN has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
生化和生理效应
BEN has been shown to possess a wide range of biochemical and physiological effects. For example, BEN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. BEN has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BEN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using BEN in lab experiments is its wide range of biological activities. BEN has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using BEN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on BEN. One potential area of research is the development of more potent and selective analogs of BEN for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEN in vivo, which could provide valuable information for the development of potential drug candidates. Additionally, the potential use of BEN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
合成方法
BEN can be synthesized by the reaction of 2-hydrazinylbenzoic acid with 2-benzoylbenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
BEN has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. BEN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
36289-76-6 |
|---|---|
产品名称 |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
分子式 |
C28H22N4O2 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide |
InChI |
InChI=1S/C28H22N4O2/c33-27(23-17-9-3-10-18-23)31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30-32-28(34)24-19-11-4-12-20-24/h1-20H,(H,31,33)(H,32,34)/b29-25+,30-26+ |
InChI 键 |
FCYVHTSUXHTTMQ-XDHTVYJESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
36289-76-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
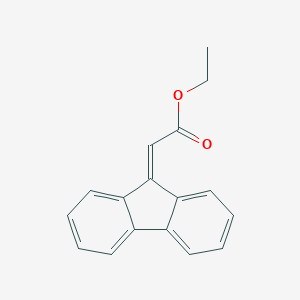
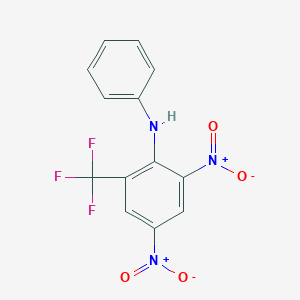
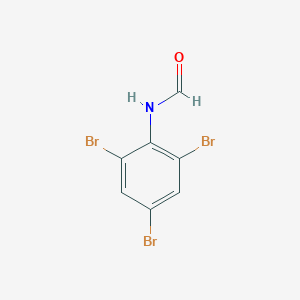
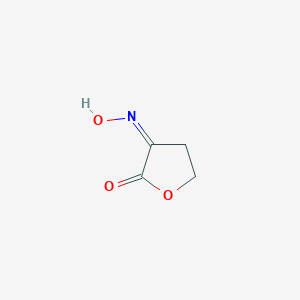
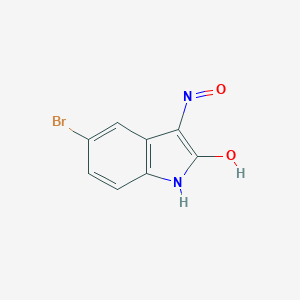
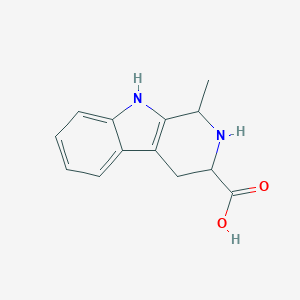
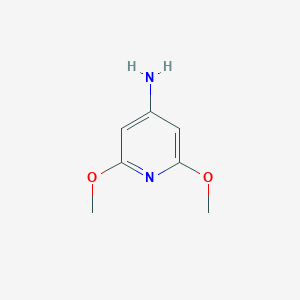
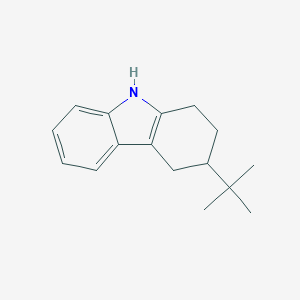
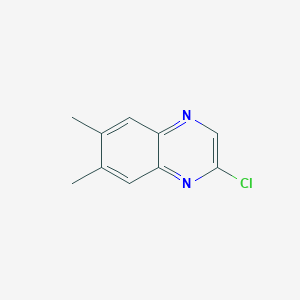
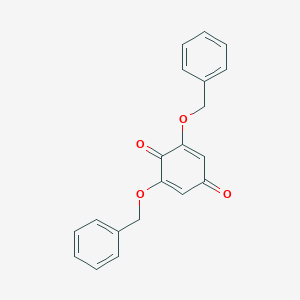
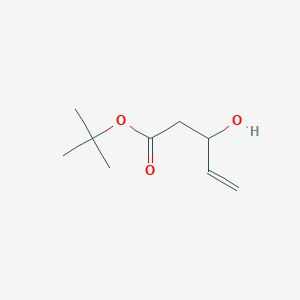
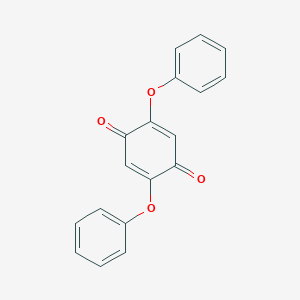
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)